N-(2-Amino-4,5-dimethylphenyl)acetamide
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Overview
Description
N-(2-Amino-4,5-dimethylphenyl)acetamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. It belongs to the class of N-arylacetamides and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4,5-dimethylphenyl)acetamide typically involves the reaction of 2,4-dimethylaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as concentrated sulfuric acid, to facilitate the acetylation process . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Halogenated acetamides.
Scientific Research Applications
N-(2-Amino-4,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4,5-dimethylphenyl)acetamide: Unique due to its specific substitution pattern on the phenyl ring.
N-(2-Amino-4,5-dimethoxyphenyl)acetamide: Similar structure but with methoxy groups instead of methyl groups.
N-(2-Amino-4,5-dichlorophenyl)acetamide: Contains chlorine atoms instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups enhances its lipophilicity and affects its interaction with biological targets .
Properties
IUPAC Name |
N-(2-amino-4,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEUMFIOEAKELW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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